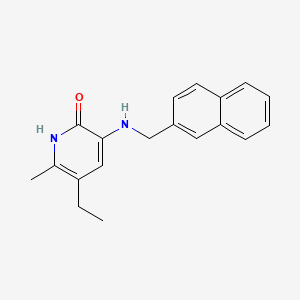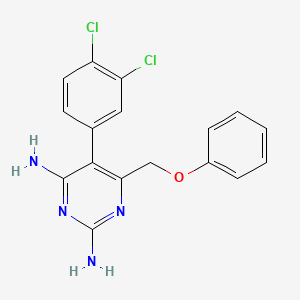
2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(phenoxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(phenoxymethyl)- is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dichlorophenyl and phenoxymethyl groups. Its molecular formula is C17H13Cl2N3O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(phenoxymethyl)- typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as urea and β-diketones, under acidic or basic conditions.
Substitution Reactions: The dichlorophenyl and phenoxymethyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production, where the reactants are mixed and allowed to react for a specified period.
Continuous Flow Reactors: These are used for large-scale production, where reactants are continuously fed into the reactor, and products are continuously removed.
Chemical Reactions Analysis
Types of Reactions
2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(phenoxymethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl or phenoxymethyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Strong bases such as sodium hydroxide or catalysts like palladium on carbon.
Major Products
Scientific Research Applications
2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(phenoxymethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(phenoxymethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-: Lacks the phenoxymethyl group, resulting in different chemical and biological properties.
2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-methyl-: Contains a methyl group instead of the phenoxymethyl group, leading to variations in reactivity and applications.
Uniqueness
The presence of both dichlorophenyl and phenoxymethyl groups in 2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(phenoxymethyl)- imparts unique chemical and biological properties, making it distinct from similar compounds. These structural features contribute to its versatility and potential in various scientific and industrial applications.
Properties
CAS No. |
24346-14-3 |
|---|---|
Molecular Formula |
C17H14Cl2N4O |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)-6-(phenoxymethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H14Cl2N4O/c18-12-7-6-10(8-13(12)19)15-14(22-17(21)23-16(15)20)9-24-11-4-2-1-3-5-11/h1-8H,9H2,(H4,20,21,22,23) |
InChI Key |
NUEBHCUPBNZIFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=C(C(=NC(=N2)N)N)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



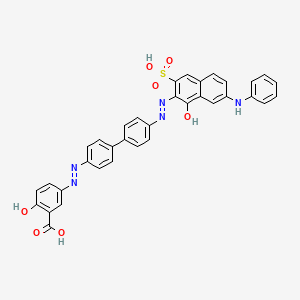
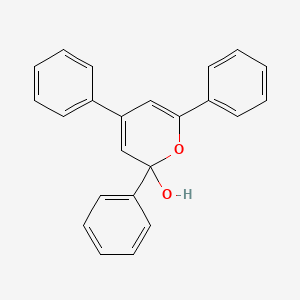
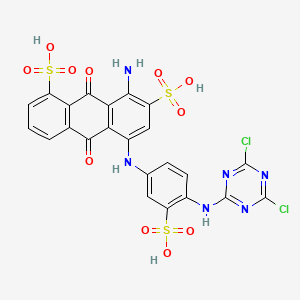
![2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol](/img/structure/B12803071.png)
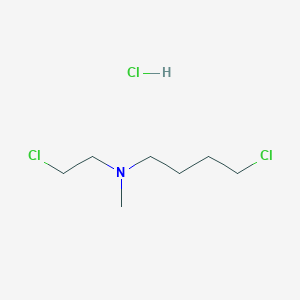
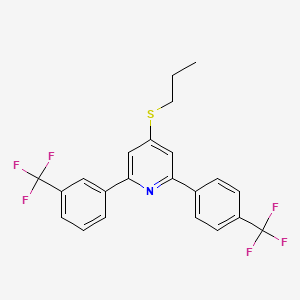
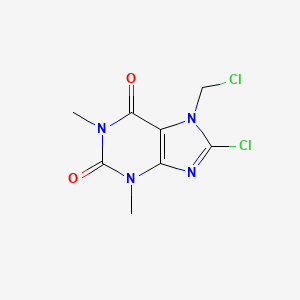


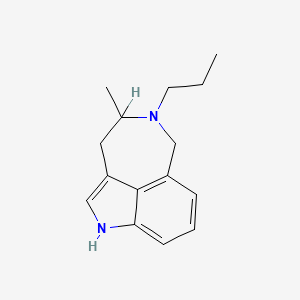
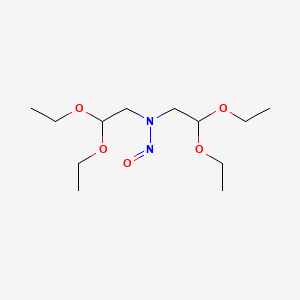
![(2S)-2-[[(2S)-2-amino-4-phenyl-butanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12803108.png)
